molecular formula C11H19NO5 B12849893 (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

Cat. No.: B12849893
M. Wt: 245.27 g/mol
InChI Key: IJMIYSXHHOKJEZ-JGVFFNPUSA-N
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Description

(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl group, a methyl group, and a carboxylic acid group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid typically involves the protection of the amino group of morpholine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of strong acids like trifluoroacetic acid (TFA) for the removal of the Boc group and subsequent functionalization steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like TFA for deprotection, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized morpholine derivatives.

Scientific Research Applications

(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a tert-butoxycarbonyl group and a carboxylic acid group on the morpholine ring. This combination of features allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2R,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1

InChI Key

IJMIYSXHHOKJEZ-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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